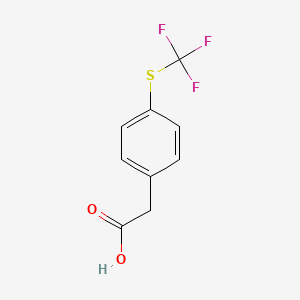

4-(Trifluoromethylthio)phenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(trifluoromethylsulfanyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2S/c10-9(11,12)15-7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDKCZMYQOSTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380703 | |

| Record name | 4-(Trifluoromethylthio)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243977-23-3 | |

| Record name | 4-[(Trifluoromethyl)thio]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243977-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethylthio)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(Trifluoromethyl)thio]phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 4-(Trifluoromethylthio)phenylacetic acid

An In-Depth Technical Guide to 4-(Trifluoromethylthio)phenylacetic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and applications of this compound. The introduction of the trifluoromethylthio (SCF₃) group into organic molecules is a critical strategy in modern medicinal and agrochemical research, imparting unique electronic and metabolic properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and field-proven insights into the practical application and significance of this versatile chemical building block.

Introduction: The Strategic Importance of the Trifluoromethylthio Moiety

This compound is a specialized aromatic carboxylic acid that has garnered significant interest as a key intermediate in the synthesis of complex organic molecules. Its structure combines the reactive carboxylic acid functionality of a phenylacetic acid core with the potent electronic and steric influence of a para-substituted trifluoromethylthio (SCF₃) group.

The SCF₃ group is a powerful bioisostere for other functionalities and is known to profoundly enhance key drug-like properties. Unlike its oxygenated counterpart, the trifluoromethoxy (OCF₃) group, the SCF₃ moiety offers a distinct electronic profile and increased lipophilicity. These characteristics are highly desirable in drug discovery, where they can lead to improved metabolic stability, enhanced membrane permeability, and stronger target binding affinity.[1] This guide will delve into the core properties of this compound, providing the technical foundation necessary for its effective utilization in research and development.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in synthesis and formulation. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇F₃O₂S | [2][3][4] |

| Molecular Weight | 236.21 g/mol | [2][4][5] |

| CAS Number | 243977-23-3; 102582-93-4 | [2][3][6] |

| Melting Point | 114-118 °C | [4][6] |

| Boiling Point | ~252-316 °C (Predicted) | [4][6] |

| pKa | ~3.36 (Predicted) | [6] |

| Appearance | White to off-white solid | [7] |

| Purity | Typically ≥97% | [2] |

Discussion of Properties:

-

Molecular Structure and Weight: The molecular formula and weight are foundational for all stoichiometric calculations in synthesis and for high-resolution mass spectrometry-based structural confirmation.

-

Melting Point: The defined melting range of 114-118 °C indicates a crystalline solid at room temperature and serves as a primary indicator of purity. A sharp melting range is characteristic of a highly pure compound.

-

Acidity (pKa): The predicted pKa of ~3.36 is a critical parameter for understanding the compound's behavior in different pH environments.[6] This value, which is lower than that of unsubstituted phenylacetic acid (pKa ≈ 4.31), is influenced by the electron-withdrawing nature of the SCF₃ group.[8] This increased acidity affects its solubility in aqueous media and its reactivity in base-mediated reactions.

-

CAS Number: It is important to note that multiple CAS numbers may be associated with this compound in different commercial and chemical databases. Researchers should verify the specific identifier with their supplier.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of this compound is paramount. A multi-technique approach is standard practice, providing a self-validating system for structural verification.

Key Identifiers:

-

IUPAC Name: 2-{4-[(Trifluoromethyl)sulfanyl]phenyl}acetic acid[3]

-

SMILES: OC(=O)CC1=CC=C(SC(F)(F)F)C=C1[3]

-

InChI Key: BFDKCZMYQOSTJG-UHFFFAOYSA-N[3]

Spectroscopic Analysis Workflow

A logical workflow for the characterization of a newly synthesized or procured batch of this compound is essential for quality control.

Caption: Standard workflow for the analytical characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show characteristic signals for the aromatic protons (two doublets in the ~7.2-7.6 ppm range) and a singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid group (~3.6 ppm).

-

¹³C NMR: Provides a carbon fingerprint of the molecule, confirming the number and type of carbon atoms.

-

¹⁹F NMR: Crucial for confirming the presence and integrity of the SCF₃ group, which would appear as a sharp singlet.

-

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound, matching it to the theoretical value of 236.21. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A well-developed HPLC method will show a single major peak, and the area of this peak relative to the total peak area provides a quantitative measure of purity (e.g., >97%).

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the sharp C=O stretch (~1700 cm⁻¹).

Synthesis and Reactivity Insights

The synthesis of this compound typically involves the introduction of the SCF₃ group onto a phenylacetic acid precursor or the construction of the acetic acid side chain onto a pre-functionalized benzene ring.

Conceptual Synthesis Workflow

A common strategy involves the trifluoromethylthiolation of a suitable phenol, followed by reactions to build the acetic acid side chain. This approach leverages established methods for creating the C-S bond.[1][9]

Caption: A conceptual workflow for the synthesis of this compound.

Step-by-Step Methodology (Conceptual):

-

Starting Material: Begin with an ester of 4-hydroxyphenylacetic acid. The ester group protects the carboxylic acid from reacting in subsequent steps.

-

Electrophilic Trifluoromethylthiolation: React the protected starting material with an electrophilic SCF₃ source, such as N-(trifluoromethylthio)saccharin. This reaction is often catalyzed by a Lewis acid (e.g., iron(III) chloride) to facilitate the regioselective introduction of the SCF₃ group onto the phenol ring.[1][9]

-

Workup and Purification: After the reaction is complete, the mixture is quenched and the organic product is extracted. The resulting ester intermediate is purified using flash column chromatography.

-

Hydrolysis: The purified ester is then hydrolyzed back to the carboxylic acid. This is typically achieved by stirring with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture such as tetrahydrofuran (THF) and water.

-

Acidification and Isolation: The reaction mixture is acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt, causing the final product to precipitate. The solid this compound is then collected by filtration, washed, and dried.

Applications in Drug Development and Agrochemicals

The true value of this compound lies in its role as a strategic building block. The phenylacetic acid framework is a common scaffold in pharmaceuticals, including well-known drugs like diclofenac.[8] The addition of the SCF₃ group provides a powerful tool for fine-tuning the properties of new chemical entities.

-

Enhanced Lipophilicity: The SCF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule. This property is crucial for crossing biological membranes and can improve oral bioavailability.

-

Metabolic Stability: The sulfur-carbon bond in the SCF₃ group is generally more resistant to metabolic degradation compared to other functional groups. This can lead to a longer half-life for drug candidates in the body.[1]

-

Modulation of Biological Activity: The strong electron-withdrawing nature of the SCF₃ group alters the electronic environment of the aromatic ring, which can lead to enhanced binding affinity with biological targets. It is a key component in the development of novel therapeutics, including anti-inflammatory, antiviral, and anticancer agents.[1]

-

Agrochemicals: In agrochemistry, these same properties can lead to the development of more potent and stable pesticides, herbicides, and fungicides.[1]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the molecular sciences. Its well-defined physicochemical properties, combined with the strategic benefits conferred by the trifluoromethylthio group, make it an invaluable asset for researchers. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the design and creation of next-generation pharmaceuticals and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. H63432.06 [thermofisher.com]

- 4. 243977-23-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 102582-93-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 9. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of the Trifluoromethylthio Moiety

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethylthio)phenylacetic Acid

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethylthio (SCF₃) group has garnered significant attention for its unique confluence of properties. Its high lipophilicity, metabolic stability, and strong electron-withdrawing nature can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] this compound is a key building block that introduces this valuable moiety, serving as a precursor for a range of pharmacologically active compounds. This guide provides an in-depth exploration of the primary synthetic pathways to this important intermediate, grounded in mechanistic understanding and practical application for researchers and drug development professionals.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two primary strategies:

-

Late-Stage Trifluoromethylthiolation: Introduction of the SCF₃ group onto a pre-formed phenylacetic acid scaffold. This approach is advantageous when the phenylacetic acid precursor is readily available.

-

Side-Chain Construction: Building the acetic acid moiety onto a pre-functionalized 4-(trifluoromethylthio)benzene core. This is often the more common and versatile approach, starting from simpler aromatic precursors.

The choice of strategy is dictated by factors such as starting material availability, cost, scalability, and the desired functional group tolerance.

Caption: Overview of primary synthetic strategies.

Pathway I: Trifluoromethylthiolation from Aryl Precursors

This strategy focuses on introducing the SCF₃ group onto an existing aromatic ring that already possesses the acetic acid side chain or a suitable precursor.

Direct Trifluoromethylthiolation of 4-Mercaptophenylacetic Acid

Conceptually, the most direct route is the trifluoromethylation of the thiol group in 4-mercaptophenylacetic acid. This transformation requires a reagent that can deliver a "CF₃" group to the sulfur atom.

Mechanism and Reagent Selection: The reaction typically proceeds via an oxidative trifluoromethylation. A common and effective system involves using (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, as a nucleophilic CF₃ source, in combination with an oxidant and a sulfur source if starting from a different precursor.[3] For a direct reaction on the thiol, an electrophilic CF₃ source or oxidative conditions that generate a CF₃ radical which is then trapped by the thiol can be employed.

Experimental Protocol: Oxidative Trifluoromethylation

-

To a solution of 4-mercaptophenylacetic acid (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add TMSCF₃ (1.5 equivalents) and an initiator/oxidant system (e.g., a copper salt).

-

The reaction is typically stirred at room temperature or slightly elevated temperatures for 12-24 hours under an inert atmosphere.

-

Progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Electrophilic Trifluoromethylthiolation of Phenylacetic Acid Derivatives

A more modern and versatile approach involves the direct C-H trifluoromethylthiolation of an activated phenylacetic acid derivative using a potent electrophilic SCF₃⁺ source.[4][5][6] This method avoids handling potentially unstable thiol precursors.

Mechanism and Reagent Selection: The key to this pathway is the use of stable, yet highly reactive, electrophilic trifluoromethylthiolating reagents. Reagents such as N-trifluoromethylthiosaccharin and N-trifluoromethylthiodibenzenesulfonimide have proven highly effective.[5][7] The reaction often requires a Lewis acid or a strong Brønsted acid to activate the aromatic ring for electrophilic attack, directing the substitution to the para position if the starting material is unsubstituted phenylacetic acid, or functionalizing an already substituted precursor.[7][8]

Caption: Electrophilic trifluoromethylthiolation workflow.

Experimental Protocol: Lewis Acid-Catalyzed Trifluoromethylthiolation

-

In a flame-dried flask under an inert atmosphere, dissolve phenylacetic acid (1 equivalent) and the electrophilic reagent (e.g., N-trifluoromethylthiosaccharin, 1.2 equivalents) in a dry solvent like dichloroethane.

-

Add the Lewis acid catalyst (e.g., FeCl₃, 10 mol%) to the mixture.[8]

-

Stir the reaction at a controlled temperature (e.g., 40-60 °C) for 4-16 hours, monitoring by LC-MS.

-

After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue via flash chromatography to yield the final product.

Pathway II: Side-Chain Construction on a Trifluoromethylthiolated Core

This strategy is often more robust and begins with a simpler, commercially available 4-(trifluoromethylthio)-substituted benzene derivative, onto which the acetic acid side chain is constructed.

From 4-(Trifluoromethylthio)aniline via Sandmeyer Reaction

The Sandmeyer reaction is a classic and powerful tool for converting an aromatic amine into a wide variety of functional groups via a diazonium salt intermediate.[9][10] This pathway offers a versatile entry point for installing a precursor to the acetic acid side chain.

Mechanism and Rationale: The primary amine of 4-(trifluoromethylthio)aniline is first converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This highly reactive intermediate can then be transformed. A common sequence involves a cyanation reaction (using CuCN) to form 4-(trifluoromethylthio)benzonitrile. The nitrile is a stable intermediate that can be reliably hydrolyzed to the desired carboxylic acid.

Caption: Synthesis via Sandmeyer reaction and homologation.

Experimental Protocol: Sandmeyer Cyanation and Subsequent Hydrolysis

-

Diazotization: Dissolve 4-(trifluoromethylthio)aniline (1 equivalent) in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

-

Cyanation: In a separate flask, prepare a solution of CuCN (1.2 equivalents) and NaCN (1.2 equivalents) in water. Slowly add the cold diazonium salt solution to the cyanide solution. Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

-

Work-up & Hydrolysis: Extract the resulting 4-(trifluoromethylthio)benzonitrile with a suitable solvent like toluene. The crude nitrile can then be hydrolyzed by refluxing with a strong acid (e.g., 50% H₂SO₄) or base (e.g., 40% NaOH) followed by acidic workup to yield 4-(trifluoromethylthio)benzoic acid.

-

Homologation: The benzoic acid must be converted to the phenylacetic acid. This can be achieved via several methods, such as the Arndt-Eistert homologation, which involves conversion to the acid chloride, reaction with diazomethane, and Wolff rearrangement.

From 4-(Trifluoromethylthio)halobenzene via Cross-Coupling

Palladium-catalyzed cross-coupling reactions provide a powerful and modular route. Starting from an aryl halide like 4-(trifluoromethylthio)bromobenzene, the acetic acid side chain can be installed using an appropriate coupling partner.

Mechanism and Rationale: A Suzuki coupling reaction with a suitable C2-building block is an efficient method.[11] For instance, coupling the aryl bromide with a protected form of an acetate enolate equivalent, such as a silyl ketene acetal or a boronate ester derived from ethyl acetate, can form the C-C bond directly. A more common approach is to couple the aryl halide with an ethyl malonate equivalent, followed by hydrolysis and decarboxylation.

Experimental Protocol: Suzuki Coupling and Decarboxylation

-

To a reaction vessel, add 4-(trifluoromethylthio)bromobenzene (1 equivalent), a boronic ester such as potassium (ethoxycarbonylmethyl)trifluoroborate (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).

-

Add a base (e.g., K₂CO₃, 3 equivalents) and a solvent system (e.g., toluene/water).

-

De-gas the mixture and heat under an inert atmosphere (e.g., 80-100 °C) for 12-24 hours.

-

Upon completion, cool the reaction, separate the layers, and extract the aqueous phase with an organic solvent.

-

Combine the organic layers, wash, dry, and concentrate to yield the crude ethyl 4-(trifluoromethylthio)phenylacetate.

-

Hydrolyze the ester to the final acid product using standard aqueous base (e.g., NaOH or KOH) followed by acidification.

Comparative Analysis of Synthetic Pathways

The optimal synthetic route depends heavily on the specific constraints and objectives of the research or manufacturing campaign.

| Pathway | Starting Material | Key Transformation | Advantages | Disadvantages |

| Electrophilic Thiolation | Phenylacetic Acid | C-H Functionalization | Atom economical; potentially fewer steps.[6] | May have regioselectivity issues; requires specialized, expensive reagents.[5] |

| Sandmeyer Reaction | 4-(Trifluoromethylthio)aniline | Diazotization-Substitution | Utilizes inexpensive, common reagents; well-established and reliable chemistry.[9][10] | Multi-step process; use of cyanide salts requires stringent safety protocols; homologation step adds complexity. |

| Cross-Coupling | 4-(Trifluoromethylthio)halobenzene | Pd-catalyzed C-C bond formation | High functional group tolerance; modular and versatile. | Palladium catalysts can be expensive; requires careful optimization of ligands and conditions. |

| Thiol Trifluoromethylation | 4-Mercaptophenylacetic Acid | S-CF₃ bond formation | Direct and conceptually simple. | Thiol starting material may be prone to oxidation; requires specific trifluoromethylating agents.[3] |

Conclusion for the Practicing Scientist

The synthesis of this compound is achievable through several robust and well-documented chemical pathways. For laboratory-scale synthesis and rapid analog generation, modern electrophilic C-H trifluoromethylthiolation offers an attractive, albeit costly, route. For process development and large-scale manufacturing, pathways originating from simpler, cost-effective precursors like 4-(trifluoromethylthio)aniline or 4-(trifluoromethylthio)bromobenzene are generally preferred. The Sandmeyer and cross-coupling routes, in particular, represent a balance of scalability, reliability, and versatility. The ultimate selection of a synthetic strategy requires a careful evaluation of economic factors, safety considerations, and the specific chemical context of the target application.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 8. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. inventivapharma.com [inventivapharma.com]

4-(Trifluoromethylthio)phenylacetic acid CAS number and identifiers

An In-depth Technical Guide to 4-(Trifluoromethylthio)phenylacetic Acid

Introduction

This compound is a specialized organic compound of significant interest to the fields of medicinal chemistry, drug development, and agrochemical synthesis. As a derivative of phenylacetic acid, a molecule with its own diverse biological roles and applications, the introduction of a trifluoromethylthio (-SCF₃) group at the para position of the phenyl ring imparts unique and highly desirable properties.[1] The -SCF₃ group is a powerful modulator of physicochemical and biological characteristics, known to enhance lipophilicity, metabolic stability, and cell membrane permeability of parent molecules.[1] This guide provides a comprehensive technical overview of this compound, covering its core identifiers, physicochemical properties, synthesis, applications, and safety protocols, designed for researchers and development professionals.

Compound Identification and Physicochemical Properties

Accurate identification is critical for regulatory compliance, procurement, and research documentation. This compound is cataloged under several identifiers across chemical databases and suppliers.

Core Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 243977-23-3 | [2][3][4] |

| IUPAC Name | 2-{4-[(Trifluoromethyl)sulfanyl]phenyl}acetic acid | [3] |

| Molecular Formula | C₉H₇F₃O₂S | [2][3][4] |

| Molecular Weight | 236.21 g/mol | [2][4] |

| Canonical SMILES | C1=CC(=CC=C1CC(=O)O)SC(F)(F)F | [3] |

| InChI Key | BFDKCZMYQOSTJG-UHFFFAOYSA-N | [3] |

| MDL Number | MFCD00236351 | [2] |

| PubChem CID | 2777902 | [5] |

Physicochemical Data

The physical and chemical properties of a compound dictate its handling, storage, and behavior in experimental settings. The data below is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [4] |

| Melting Point | 114-118 °C | [4] |

| Boiling Point | 252.2 ± 40.0 °C (Predicted) | [4] |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 4.05 ± 0.10 (Predicted) | [4] |

| Purity | Typically available at ≥97% or ≥98% | [2][3] |

Synthesis and Chemical Reactivity

The synthesis of substituted phenylacetic acids often involves multi-step pathways. While specific proprietary methods may vary, a general and logical synthetic route can be constructed based on established organic chemistry principles, such as the hydrolysis of a corresponding benzyl cyanide or cross-coupling reactions.

A common strategy for preparing phenylacetic acids is the hydrolysis of benzyl cyanides.[6] For the target molecule, this would involve the synthesis of 4-(trifluoromethylthio)benzyl cyanide as a key intermediate.

Illustrative Synthetic Workflow

The following diagram illustrates a plausible two-step synthesis starting from the commercially available 4-(Trifluoromethylthio)benzyl bromide.

Caption: A representative synthetic pathway for this compound.

Causality in Synthesis:

-

Cyanation: The first step involves a nucleophilic substitution where the cyanide ion (CN⁻) displaces the bromide from the benzylic position. This is a standard and efficient method for creating the carbon-carbon bond necessary for the eventual carboxylic acid group.

-

Hydrolysis: The nitrile group (-C≡N) of the benzyl cyanide intermediate is then hydrolyzed under either strong acidic or basic conditions. This reaction breaks the triple bond, converting the nitrile into a carboxylic acid (-COOH) and liberating ammonia or an ammonium salt, yielding the final product.[6]

Applications in Research and Drug Development

The incorporation of fluorine-containing functional groups is a well-established strategy in modern drug design to enhance a molecule's therapeutic profile.[7] The trifluoromethylthio (-SCF₃) group, in particular, is valued for its unique electronic and steric properties.

-

Modulation of Lipophilicity: The -SCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier, and enhance its oral bioavailability.[1]

-

Metabolic Stability: This functional group can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. By replacing a metabolically labile group (like a methyl or methoxy group) with the more robust -SCF₃ group, the half-life of a drug candidate can be extended.[1]

-

Receptor Binding Affinity: The strong electron-withdrawing nature of the -SCF₃ group can alter the electronic distribution of the aromatic ring, influencing how the molecule interacts with its biological target. This can lead to improved binding affinity and potency.[1]

As a building block, this compound provides a scaffold that combines the phenylacetic acid moiety—found in various therapeutic agents like non-steroidal anti-inflammatory drugs (NSAIDs)—with the benefits of the -SCF₃ group.[8][9] It is therefore a valuable intermediate for synthesizing novel drug candidates in areas such as inflammation, oncology, and infectious diseases.[1][10]

Spectroscopic Data

Structural confirmation of this compound is typically achieved through standard spectroscopic methods. Publicly accessible databases and chemical suppliers often provide reference spectra.

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR data are available for this compound, allowing for the unambiguous assignment of protons and carbons in the structure.[11]

-

Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups, such as the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch.[11][12]

-

Mass Spectrometry (MS): Mass spectrometry data provides the molecular weight and fragmentation pattern, confirming the compound's identity and purity.[11]

Safety, Handling, and Storage

Proper handling and storage are essential when working with any laboratory chemical. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification and Precautionary Measures

Based on GHS classifications, this compound is considered an irritant.[4][5]

| Hazard Class | Hazard Statement | Source(s) |

| Skin Irritation | H315: Causes skin irritation | [13][14] |

| Eye Irritation | H319: Causes serious eye irritation | [13][14] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [13][14] |

| Precautionary Category | Statement Code | Statement Text | Source(s) |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [13][14][15] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [13][15] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [13][15] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13][15] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [14][15] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [14][15] |

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

Caption: Standard laboratory workflow for handling chemical irritants.

Storage Recommendations: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][14][15] Some suppliers recommend storage at 2-8°C under a nitrogen atmosphere to ensure long-term stability.[4]

Conclusion

This compound is a highly functionalized building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique combination of a phenylacetic acid core and a trifluoromethylthio group offers a strategic advantage for modulating the properties of lead compounds. A thorough understanding of its chemical identifiers, physical properties, synthesis, and safety protocols is essential for its effective and safe utilization in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 243977-23-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C9H7F3O2S | CID 2777902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 8. inventivapharma.com [inventivapharma.com]

- 9. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. This compound(243977-23-3) 13C NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. aksci.com [aksci.com]

- 14. combi-blocks.com [combi-blocks.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Solubility and Stability of 4-(Trifluoromethylthio)phenylacetic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: The Imperative of Pre-formulation Characterization

In the landscape of chemical research and pharmaceutical development, the journey of a molecule from a promising hit to a viable candidate is paved with rigorous characterization. Neglecting the fundamental physicochemical properties of a compound like 4-(Trifluoromethylthio)phenylacetic acid is akin to building a complex structure on an uninspected foundation. Its solubility dictates bioavailability and formulation strategies, while its stability governs shelf-life, safety, and efficacy. This guide provides a comprehensive framework for elucidating these critical parameters. We will move beyond mere data points, focusing on the causality behind experimental design and the establishment of self-validating protocols.

Foundational Physicochemical Profile

Before embarking on solubility or stability studies, a baseline understanding of the molecule's intrinsic properties is essential. These parameters inform the design of subsequent, more complex experiments. This compound (C₉H₇F₃O₂S) is a white solid with a molecular weight of 236.21 g/mol .

| Property | Value / Prediction | Significance for Experimental Design |

| Molecular Weight | 236.21 g/mol | Fundamental for all concentration calculations. |

| Melting Point | 114-118 °C[1][2] | Indicates solid-state stability and purity. A sharp melting point suggests high purity. |

| pKa (Predicted) | 3.36 ± 0.10[1] | As a carboxylic acid, the molecule is acidic. The pKa is critical for designing pH-dependent solubility studies. At pH values above the pKa, the molecule will be deprotonated (ionized) and is expected to be significantly more water-soluble. |

| LogP (Predicted) | 3.2 - 3.5 | The high LogP value indicates significant lipophilicity, suggesting that aqueous solubility will be low and solubility in organic solvents will be higher.[3] This property is crucial for predicting membrane permeability and selecting appropriate solvent systems. |

Table 1: Key Physicochemical Properties of this compound.

The trifluoromethylthio (-SCF₃) group is a key structural feature, known to be highly lipophilic (Hansch parameter π = 1.44) and a strong electron-withdrawing group.[4] This enhances the molecule's metabolic stability and membrane permeability but often at the cost of aqueous solubility.[4][5]

A Rigorous Approach to Solubility Determination

Solubility is not a single value but a property dependent on the conditions of measurement. It is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium value, essential for formulation development, while kinetic solubility is a higher-throughput measure often used in early discovery to flag potential issues.[6][7]

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[8][9] This protocol ensures that the solution has reached equilibrium with the solid phase, providing the most reliable data for formulation and biopharmaceutical assessment.

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The supernatant is then filtered and analyzed to determine the concentration of the dissolved compound.

Step-by-Step Methodology:

-

Preparation of Solvent Systems: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4) and selected organic solvents (e.g., ethanol, acetonitrile, DMSO). The choice of pH should bracket the compound's pKa to observe the solubility of both the ionized and non-ionized forms.[8]

-

Addition of Excess Compound: To a series of glass vials, add a pre-weighed amount of the chosen solvent (e.g., 2 mL). Add an excess of this compound (e.g., 5-10 mg) to each vial, ensuring a visible amount of undissolved solid remains.[8] The goal is to create a saturated solution.

-

Equilibration: Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[6][10] A preliminary time-course experiment can be run to confirm the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to allow the excess solid to sediment. Carefully collect the supernatant using a syringe and filter it through a 0.22 µm filter (e.g., PVDF or PTFE, selected for low drug binding) to remove all undissolved particles.

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

pH Verification: For aqueous buffers, measure the final pH of the suspension at the end of the experiment to ensure it has not shifted significantly.[8]

Workflow for Thermodynamic Solubility Determination

Profiling Chemical Stability: A Forced Degradation Approach

Understanding a molecule's stability is critical for determining storage conditions, shelf-life, and potential degradation products that could impact safety and efficacy. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), are the cornerstone of this evaluation.[11][12] These studies intentionally stress the molecule to identify likely degradation pathways and to prove the analytical method is "stability-indicating."[13][14][15][16]

Hypothesized Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

-

Oxidation: The thioether linkage (-S-) is susceptible to oxidation, potentially forming a sulfoxide (-SO-) or sulfone (-SO₂-). This is a common degradation pathway for sulfur-containing compounds.

-

Hydrolysis: While the phenylacetic acid moiety itself is generally stable, extreme pH and heat could potentially lead to decarboxylation or other reactions. The stability of similar phenylacetic acid derivatives to hydrolysis has been studied.[17][18][19]

-

Photolysis: Aromatic systems can be susceptible to degradation upon exposure to UV light.

The trifluoromethylthio group (-SCF₃) itself is generally considered to be chemically robust and stable under many conditions.[20][21][22]

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade the sample by approximately 5-20% under various stress conditions to identify degradation products and validate the analytical method.[11][23]

Analytical Prerequisite: A robust, stability-indicating HPLC method must be developed. This method must be able to separate the parent compound from all process impurities and any degradation products formed during the study.[13][14][24]

Step-by-Step Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the sample to the following conditions in parallel. Each condition should also have a corresponding control sample stored under ambient, dark conditions.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C.

-

Oxidation: Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Stress: Store the solid compound and the solution at elevated temperatures (e.g., 80 °C).

-

Photolytic Stress: Expose the solid compound and the solution to a light source conforming to ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).[12]

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 2, 4, 8, 24, 48 hours).

-

Sample Quenching: Neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

-

HPLC Analysis: Analyze all samples (stressed and control) using the stability-indicating HPLC method. The use of a photodiode array (PDA) detector is highly recommended to assess peak purity and identify the emergence of new chromophores.

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound.

-

Determine the relative retention time (RRT) and peak area percentage for all new peaks (degradants).

-

Perform a mass balance calculation to ensure that the decrease in the parent peak area is accounted for by the increase in degradant peak areas.

-

Workflow for Forced Degradation Study

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable step in the progression of any chemical entity intended for advanced applications. For this compound, its predicted high lipophilicity and acidic nature are the guiding principles for experimental design. The protocols outlined herein provide a robust, scientifically-grounded framework for generating high-quality, reliable data. By understanding not just what the values are, but why they are generated in a particular way, researchers can make informed decisions, mitigate risks, and accelerate the development timeline.

References

- 1. 102582-93-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 243977-23-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. ijpsr.com [ijpsr.com]

- 15. ijtsrd.com [ijtsrd.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. Synthesis of a series of phenylacetic acid 1-β-O-acyl glucosides and comparison of their acyl migration and hydrolysis kinetics with the corresponding acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

- 24. researchgate.net [researchgate.net]

biological activity of trifluoromethylthio-containing compounds

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylthio-Containing Compounds

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal and agricultural chemistry. Among the array of fluorinated motifs, the trifluoromethylthio (-SCF3) group has emerged as a uniquely powerful functional group for modulating molecular properties. Its distinct combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character provides a versatile tool for optimizing drug candidates and agrochemicals. This guide offers an in-depth exploration of the -SCF3 group, detailing its fundamental physicochemical influence, common synthetic strategies for its introduction, and its proven impact on biological activity. Through a detailed case study in oncology, this document provides field-proven experimental protocols and explains the causal relationships between the -SCF3 moiety and its pharmacological effects, offering researchers a comprehensive resource for leveraging this remarkable functional group in their discovery programs.

The Unique Physicochemical Profile of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group's value in molecular design stems from a unique combination of properties that are difficult to achieve with other functional groups. Understanding these characteristics is fundamental to rationally deploying it in drug discovery and agrochemical development.

Lipophilicity and Permeability

The -SCF3 group is one of the most lipophilic functional groups used in medicinal chemistry.[1] Lipophilicity, often quantified by the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter that governs a molecule's ability to cross biological membranes, such as the gut wall for oral absorption or the blood-brain barrier.[2] The high lipophilicity of the -SCF3 group can significantly enhance a compound's permeability and, consequently, its bioavailability.[3][4]

The Hansch hydrophobicity parameter (π) provides a quantitative measure of a substituent's contribution to lipophilicity. The -SCF3 group has a remarkably high π value, surpassing even other common fluorine-containing groups.

Table 1: Comparison of Physicochemical Properties of Common Substituents

| Substituent | Hansch π Value | Hammett σp Value | Typical Impact on Properties |

| -SCF3 | 1.44 | 0.50 | Very high lipophilicity, strong electron withdrawal, metabolically stable |

| -CF3 | 1.09 | 0.54 | High lipophilicity, strong electron withdrawal, metabolically stable |

| -Cl | 0.71 | 0.23 | Moderate lipophilicity and electron withdrawal |

| -CH3 | 0.56 | -0.17 | Moderate lipophilicity, electron-donating |

| -OCH3 | -0.02 | -0.27 | Low lipophilicity, electron-donating, metabolically labile (O-dealkylation) |

| -OH | -0.67 | -0.37 | Low lipophilicity (hydrophilic), electron-donating |

Data compiled from various sources on medicinal chemistry parameters.

Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic degradation by enzymes such as the cytochrome P450 (CYP) superfamily.[5] The -SCF3 group is a potent tool for enhancing metabolic stability.[2][6] Its strong electron-withdrawing nature shields adjacent chemical bonds from enzymatic oxidation.[2] Furthermore, the sulfur atom in the -SCF3 group is significantly less prone to oxidation compared to a simple thioether, and the carbon-fluorine bonds are exceptionally strong, rendering the entire moiety highly resistant to metabolic breakdown.[7] Strategically placing an -SCF3 group at a known site of metabolism can effectively block this pathway, leading to a longer drug half-life and a more predictable pharmacokinetic profile.[5]

Electron-Withdrawing Nature

With a Hammett σp value of 0.50, the -SCF3 group is a strong electron-withdrawing group. This property can significantly influence a molecule's acidity or basicity (pKa) and its interaction with biological targets. For instance, modifying the pKa of a nearby functional group can alter its ionization state at physiological pH, which can be critical for receptor binding or solubility.

Synthetic Strategies for Introducing the -SCF3 Moiety

The growing interest in -SCF3 containing compounds has driven significant innovation in synthetic chemistry. A variety of reagents and methods are now available to introduce this group into diverse molecular scaffolds. These strategies can be broadly categorized as electrophilic, nucleophilic, and radical trifluoromethylthiolation.[1][8][9]

-

Electrophilic Trifluoromethylthiolation: This is a common approach where an "SCF3+" equivalent reacts with a nucleophilic substrate (e.g., an enolate, phenol, or electron-rich aromatic ring). Reagents like N-(trifluoromethylthio)phthalimide or other hypervalent iodine compounds are frequently used.[10][11]

-

Nucleophilic Trifluoromethylthiolation: This involves using an "SCF3-" source, such as AgSCF3 or Me4NSCF3, to react with an electrophilic substrate like an alkyl halide or aryl halide.[9]

-

Radical Trifluoromethylthiolation: These methods generate a trifluoromethylthio radical (•SCF3), which can then add to alkenes, alkynes, or engage in C-H functionalization reactions, often initiated by photoredox catalysis.[1][9]

The choice of method depends heavily on the substrate, desired regioselectivity, and functional group tolerance of the target molecule.

Applications in Medicinal Chemistry & Drug Discovery

The unique properties of the -SCF3 group have been successfully leveraged across numerous therapeutic areas, including the development of anti-inflammatory, antiviral, and anticancer agents.[10][12]

Case Study: -SCF3 Containing Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in oncology.[13] They are enzymes that regulate cellular signaling pathways involved in cell growth, proliferation, and survival.[14] Dysregulation of kinase activity is a hallmark of many cancers. Small molecule kinase inhibitors are designed to block the active site of these enzymes, thereby inhibiting their function and halting tumor progression.

The incorporation of trifluoromethyl and trifluoromethylthio groups is a prevalent strategy in the design of modern kinase inhibitors.[12] The lipophilicity of the -SCF3 group can enhance penetration into the often-greasy ATP-binding pocket of the kinase, while its metabolic stability ensures a sustained therapeutic effect.

Consider a hypothetical -SCF3 containing inhibitor, "Trifloxinib," designed to target a constitutively active tyrosine kinase (e.g., a mutant EGFR or BCR-ABL) that drives tumor growth through the MAPK/ERK signaling pathway.

Caption: MAPK/ERK signaling pathway inhibited by a -SCF3 containing tyrosine kinase inhibitor.

Experimental Validation: Cytotoxicity Assessment via MTT Assay

A fundamental experiment to validate the anticancer activity of a compound like Trifloxinib is to measure its effect on the viability of cancer cells that rely on the targeted kinase. The MTT assay is a standard colorimetric method for this purpose. It measures the metabolic activity of cells, which correlates with the number of viable cells. In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of living cells.

Caption: Standard experimental workflow for determining compound cytotoxicity using the MTT assay.

This protocol is a self-validating system, incorporating essential controls for robust data interpretation.

Materials & Reagents:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

96-well flat-bottom sterile tissue culture plates

-

Test compound (Trifloxinib) dissolved in DMSO (e.g., 10 mM stock)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[15]

-

Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[16]

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm, reference at >650 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells in 100 µL of complete medium per well into a 96-well plate.[17] Leave wells on the perimeter empty and fill with 200 µL sterile PBS to reduce evaporation (edge effect). Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment:

-

Prepare serial dilutions of Trifloxinib in culture medium. A typical final concentration range might be 0.01 µM to 100 µM.

-

Control Setup (Crucial for Self-Validation):

-

Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%). This validates that the solvent is not causing cytotoxicity.

-

Untreated Control: Wells with cells in medium only. This represents 100% cell viability.

-

Medium Blank: Wells with medium only (no cells). This is used for background absorbance correction.

-

-

Carefully remove the old medium from cells and add 100 µL of the appropriate compound dilution or control solution.

-

Incubate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.[17]

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well (final concentration ~0.5 mg/mL).

-

Incubate for 4 hours at 37°C.[16] During this time, viable cells will produce visible purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

-

Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[17]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). Use a reference wavelength of >650 nm to correct for background noise.

-

-

Data Analysis:

-

Subtract the average absorbance of the medium blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control:

-

% Viability = (Absorbance_Treated / Absorbance_Untreated_Control) * 100

-

-

Plot the % Viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Applications in Agrochemicals

The same physicochemical advantages that make the -SCF3 group attractive in pharmaceuticals also apply to agrochemicals.[2] Its incorporation into pesticides and herbicides can lead to:

-

Enhanced Efficacy: Improved lipophilicity aids in penetration through the waxy cuticles of plants or the exoskeletons of insects, increasing bioavailability at the target site.[18][19]

-

Increased Persistence: High metabolic stability translates to greater resistance to degradation by enzymes in the target pest or by environmental factors, providing longer-lasting protection.[2][18]

-

Novel Modes of Action: The unique electronic properties can facilitate new binding interactions with target enzymes or receptors in pests and weeds.

Examples of successful agrochemicals containing the trifluoromethylthio moiety include the insecticide Fipronil (which has a related trifluoromethylsulfinyl group) and the herbicide Toltrazuril.[20]

Experimental Protocol: Physicochemical Characterization

Quantifying the lipophilicity of a newly synthesized -SCF3 compound is a critical step in understanding its potential drug-like properties.

Protocol: Lipophilicity (LogD) Measurement by Shake-Flask Method

The "shake-flask" method is the gold standard for determining LogP/LogD values.[21][22] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

Materials & Reagents:

-

Test compound

-

n-Octanol (HPLC grade), pre-saturated with buffer

-

Aqueous buffer (e.g., PBS, pH 7.4), pre-saturated with n-octanol

-

Glass vials with Teflon-lined caps

-

Vortex mixer and/or shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Pre-saturation (Causality): To ensure thermodynamic equilibrium, the two phases must be mutually saturated before the experiment. Mix equal volumes of n-octanol and pH 7.4 buffer in a large container and shake vigorously for several hours (or overnight). Allow the layers to separate completely. This step is critical because the solubility of each solvent in the other affects the final partition coefficient.

-

Compound Addition: Prepare a stock solution of the test compound in the pre-saturated buffer. Add a known volume of this solution to a vial containing a known volume of pre-saturated n-octanol (e.g., 1 mL of each). The initial concentration should be high enough for accurate quantification in both phases.

-

Equilibration: Cap the vial tightly and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.[23]

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases. This prevents cross-contamination from micro-emulsions, which is a common source of error.[24]

-

Sampling and Quantification:

-

Carefully withdraw an aliquot from the aqueous phase and another from the n-octanol phase.[21]

-

Quantify the concentration of the compound in each aliquot using a pre-validated analytical method (e.g., LC-MS). A calibration curve in each phase is required for accurate measurement.

-

-

Calculation:

-

The distribution coefficient (D) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

D = [Concentration]_octanol / [Concentration]_aqueous

-

-

LogD is the base-10 logarithm of this value:

-

LogD = log10(D)

-

-

Conclusion & Future Outlook

The trifluoromethylthio group is a proven and powerful asset in the design of bioactive molecules. Its ability to simultaneously enhance lipophilicity, block metabolic degradation, and modulate electronic properties provides a compelling rationale for its inclusion in drug discovery and agrochemical development programs. While synthetic challenges for its introduction once limited its use, modern chemical methods have made the -SCF3 moiety far more accessible.[25][26] Future research will likely focus on developing even more selective and efficient late-stage trifluoromethylthiolation reactions, allowing for the rapid diversification of complex lead compounds. As our understanding of the intricate interplay between physicochemical properties and biological outcomes continues to grow, the strategic application of the -SCF3 group is poised to deliver the next generation of innovative medicines and crop protection agents.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. enamine.net [enamine.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Trifluoromethylthio Compounds from Sulfur Containing Precursors | Semantic Scholar [semanticscholar.org]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. sioc.cas.cn [sioc.cas.cn]

- 12. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 13. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. MTT (Assay protocol [protocols.io]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

- 21. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. m.youtube.com [m.youtube.com]

- 24. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis of Alpha-trifluoromethylthio Carbonyl Compounds : A Survey of the Methods for the Direct Introduction of the SCF3 Group on to Organic Molecules [air.unimi.it]

The Trifluoromethylthio Group: A Keystone Functional Group in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Fluorine Revolution in Drug Design

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, fundamentally altering the properties of bioactive molecules to enhance their therapeutic potential.[1][2] Among the diverse array of fluorinated motifs, the trifluoromethylthio (-SCF3) group has emerged as a uniquely powerful tool for medicinal chemists.[3][4] Its distinctive combination of extreme lipophilicity and potent electron-withdrawing character provides a mechanism to overcome common challenges in drug development, such as poor permeability and rapid metabolic degradation.[5][6][7] This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive exploration of the -SCF3 group, delving into its fundamental physicochemical properties, its strategic application in optimizing pharmacokinetic profiles, and the synthetic methodologies that enable its incorporation into next-generation therapeutics.

Part 1: Unveiling the Core Attributes: The Physicochemical Profile of the -SCF3 Group

The utility of the trifluoromethylthio group is rooted in a unique confluence of physical and electronic properties that distinguish it from other functional groups, including its trifluoromethyl (-CF3) and methyl (-CH3) cousins. Understanding these foundational characteristics is critical to rationally deploying the -SCF3 moiety in drug design.

1.1 Extreme Lipophilicity: The Key to Permeability

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP) or by the Hansch lipophilicity parameter (π), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] The -SCF3 group is one of the most lipophilic functional groups known in medicinal chemistry.[3][9]

Causality and Consequence: This exceptionally high lipophilicity is the primary driver for one of the group's most sought-after benefits: enhanced membrane permeability.[5][10] Molecules containing an -SCF3 group are better able to partition into lipid bilayers, facilitating passage across cellular membranes and biological barriers like the intestinal wall and the blood-brain barrier.[7] This can lead to significantly improved oral bioavailability and better distribution to target tissues, ultimately increasing the efficacy of a drug candidate.[3]

| Functional Group | Hansch Lipophilicity Parameter (π) | Key Characteristic |

| -SCF3 | +1.44 | Extremely Lipophilic |

| -CF3 | +0.88 | Lipophilic |

| -Cl | +0.71 | Lipophilic |

| -SCF2H | +0.68 | Moderately Lipophilic |

| -CH3 | +0.56 | Moderately Lipophilic |

| Table 1: A comparative look at the Hansch lipophilicity parameters for the -SCF3 group and other common substituents, highlighting its superior lipophilicity.[9][11][12] |

1.2 Potent Electronic Effects: The Shield Against Metabolism

The -SCF3 group is a strong electron-withdrawing moiety due to the high electronegativity of the three fluorine atoms.[6][13] This electronic pull has profound implications for the stability and reactivity of the parent molecule.

Causality and Consequence: The potent electron-withdrawing nature of the -SCF3 group decreases the electron density on the rest of the molecule, particularly at adjacent positions.[3] This "electronic shielding" renders the molecule less susceptible to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family.[5] By protecting metabolically labile sites, the incorporation of an -SCF3 group can dramatically increase a drug's metabolic stability, prolong its half-life in the body, and lead to a more consistent and predictable pharmacokinetic profile.[3][14]

1.3 Steric Profile and Bioisosterism

While bioisosterism—the substitution of one group for another with similar physical or chemical properties—is a common strategy, the -SCF3 group is best viewed not as a simple replacement but as a unique modulator.[15][16] Its steric and electronic profile is distinct from alkyl groups or halogens. While the related -CF3 group is sometimes considered a bioisostere of an ethyl or isopropyl group, the -SCF3 moiety offers a different combination of size, shape, and electronics that can be leveraged to forge new, beneficial interactions within a biological target's binding pocket or to fine-tune a molecule's conformation.[1][16][17]

Part 2: Strategic Deployment in Drug Design: Case Studies and Applications

The theoretical benefits of the -SCF3 group translate into tangible improvements in drug candidates across various therapeutic areas. Its incorporation is a strategic decision aimed at enhancing ADME properties and modulating biological activity.

2.1 Enhancing Pharmacokinetic Profiles

The primary driver for incorporating an -SCF3 group is often the dramatic improvement of a molecule's pharmacokinetic profile.

-

Metabolic Stability: The anti-parasitic drug Toltrazuril is a classic example where the presence of an -SCF3 group contributes to its stability and persistence, which is crucial for its efficacy.[10][18]

-

Bioavailability: In many developmental compounds, the switch to an -SCF3 analog results in a notable increase in oral bioavailability due to enhanced absorption across the gut wall.[10][19]

2.2 Modulating Target Affinity and Efficacy

Beyond pharmacokinetics, the unique electronic and steric nature of the -SCF3 group can directly influence how a molecule interacts with its biological target.[20] It can alter the conformation of a ligand to better fit a binding pocket or introduce favorable non-covalent interactions (e.g., dipole-dipole, halogen bonding-like interactions) that increase binding affinity and, consequently, potency.[1]

Part 3: A Guide to Synthetic Methodologies: Incorporating the -SCF3 Group

The widespread adoption of the -SCF3 group has been enabled by significant advances in synthetic chemistry, moving from hazardous gaseous reagents to safe, shelf-stable compounds.[4][21] Methodologies can be broadly classified into electrophilic, nucleophilic, and radical pathways.[6][13]

3.1 Electrophilic Trifluoromethylthiolation

This is currently one of the most common and versatile approaches, relying on reagents that deliver an "SCF3+" equivalent to a nucleophilic substrate.

Core Principle: A substrate with a nucleophilic center (e.g., an enolate, an indole, or an organometallic species) attacks a reagent where the -SCF3 group is bound to a good leaving group.[21] Modern reagents like N-trifluoromethylthiosaccharin and N-(trifluoromethylthio)phthalimide are crystalline, stable solids that have largely replaced the toxic and difficult-to-handle trifluoromethylsulfenyl chloride (CF3SCl).[19][22][23]

Self-Validating Protocol: Electrophilic Trifluoromethylthiolation of a β-Ketoester

This protocol describes a typical small-scale reaction to validate the reactivity of a new substrate with an electrophilic -SCF3 source.

-

Reaction Setup: To a dry, nitrogen-flushed vial, add the β-ketoester substrate (1.0 equiv., e.g., 0.2 mmol) and a magnetic stir bar.

-

Solvent and Base: Dissolve the substrate in a suitable dry solvent (e.g., 1.0 mL of THF or CH2Cl2). Add a non-nucleophilic base (e.g., sodium hydride, 1.1 equiv.) portion-wise at 0 °C to generate the enolate in situ. Stir for 20-30 minutes. Causality: The base is required to deprotonate the acidic α-carbon, creating the necessary nucleophile to attack the electrophilic reagent.

-

Reagent Addition: In a separate vial, dissolve the electrophilic trifluoromethylthiolating reagent (e.g., N-trifluoromethylthiosaccharin, 1.2 equiv.) in the same dry solvent (0.5 mL). Add this solution dropwise to the enolate mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Validation: Purify the crude product via flash column chromatography on silica gel. Confirm the structure and purity of the desired α-trifluoromethylthiolated product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of a characteristic quartet in the ¹⁹F NMR spectrum is a key indicator of successful trifluoromethylthiolation.

3.2 Radical Trifluoromethylthiolation via Photoredox Catalysis

A major innovation in the field is the use of visible-light photoredox catalysis to generate the trifluoromethylthio radical (•SCF3) under exceptionally mild conditions.[24]

Core Principle: A photocatalyst absorbs visible light and becomes excited. In its excited state, it can engage in a single-electron transfer (SET) with a radical precursor, such as trifluoromethanesulfonyl chloride (CF3SO2Cl) or an electrophilic reagent, to generate the •SCF3 radical.[24] This radical can then add to arenes, heteroarenes, or alkenes. This method is prized for its high functional group tolerance and suitability for late-stage functionalization of complex drug-like molecules.[25]

Causality of the Catalytic Cycle: The process is a self-sustaining cycle. After the photocatalyst initiates the radical formation, it returns to its ground state by reacting with another component in the mixture (often a sacrificial electron donor or the substrate itself), ready to absorb another photon and repeat the process. This catalytic approach minimizes waste and allows the reaction to proceed under gentle conditions (room temperature, neutral pH).

Conclusion and Future Perspectives

The trifluoromethylthio group is far more than just another fluorinated substituent; it is a strategic tool that empowers medicinal chemists to rationally tune the critical properties of drug candidates. Its ability to simultaneously enhance lipophilicity, block metabolic pathways, and modulate target interactions makes it an invaluable asset in the quest for safer and more effective medicines.[7][26] Future research will undoubtedly focus on developing even more selective and efficient catalytic methods for its installation, particularly for asymmetric syntheses. Furthermore, the exploration of related groups, such as the difluoromethylthio (-SCF2H) moiety, which offers a different balance of lipophilicity and electronic properties, will continue to expand the toolkit available to drug designers, ensuring that the "fluorine revolution" continues to yield new generations of innovative therapeutics.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Research Progress----Shanghai institute of Organic Chemistry,CAS [english.sioc.cas.cn]

- 10. researchgate.net [researchgate.net]

- 11. Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts [ccspublishing.org.cn]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Trifluoromethylthio Compounds from Sulfur Containing Precursors | Semantic Scholar [semanticscholar.org]

- 14. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Trifluoromethyl group - Wikipedia [en.wikipedia.org]